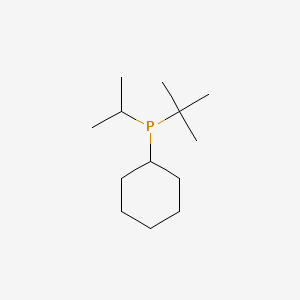
Phosphine, cyclohexyl(1,1-dimethylethyl)(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is an organophosphorus compound with the molecular formula C14H29P. This compound is characterized by the presence of a cyclohexyl group, a tert-butyl group, and an isopropyl group attached to a phosphine center. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with tert-butylphosphine, followed by the addition of isopropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The phosphine group can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like bromine and chlorine are common electrophiles in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Substituted phosphines with various functional groups.
科学的研究の応用
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and as a reagent in chemical manufacturing.
作用機序
The mechanism of action of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine involves its interaction with molecular targets such as metal ions and enzymes. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The compound’s steric and electronic properties influence its reactivity and selectivity in these processes.
類似化合物との比較
Similar Compounds
- Cyclohexyl(1,1-dimethylethyl)phosphine
- Cyclohexyl(1-methylethyl)phosphine
- Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine oxide
Uniqueness
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is unique due to the combination of its steric bulk and electronic properties. The presence of the cyclohexyl, tert-butyl, and isopropyl groups provides a distinct steric environment around the phosphine center, influencing its reactivity and selectivity in chemical reactions. This makes it a valuable ligand in coordination chemistry and catalysis, offering unique advantages over other similar compounds.
特性
IUPAC Name |
tert-butyl-cyclohexyl-propan-2-ylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27P/c1-11(2)14(13(3,4)5)12-9-7-6-8-10-12/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZUAQYLGGVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1CCCCC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


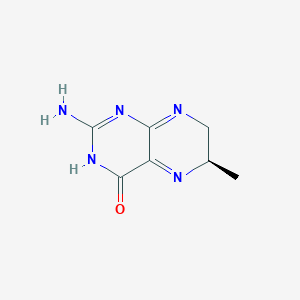

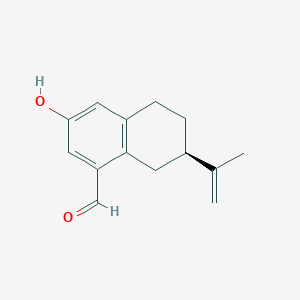
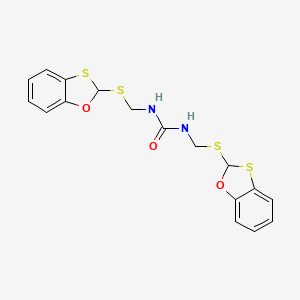
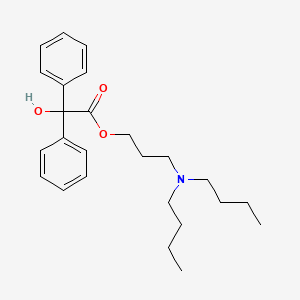
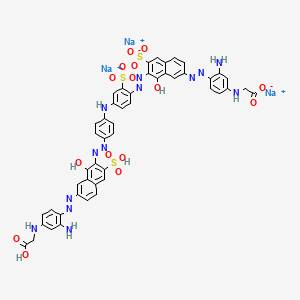
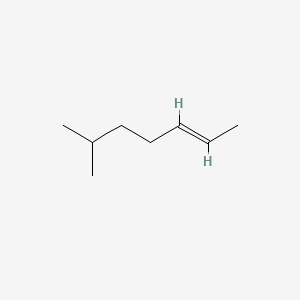


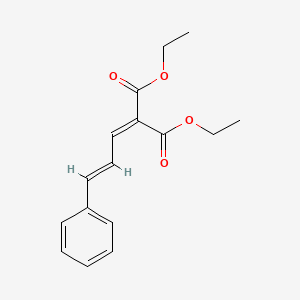
![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)

